3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine
Overview
Description
3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol It is known for its unique structure, which includes a dioxolane ring and an oxane ring connected to a propanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through a condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether.
Formation of the Oxane Ring: The oxane ring is formed by reacting the dioxolane intermediate with a suitable diol under acidic conditions.
Attachment of the Propanamine Chain: The final step involves the nucleophilic substitution of the oxane intermediate with 3-chloropropan-1-amine under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolan-4-one: Another compound with a dioxolane ring, used in different chemical applications.
4-(1,3-Dioxolan-2-yl)aniline: A compound with a similar dioxolane ring, used in the preparation of luminogens and fluorescent polyimides.
Uniqueness
3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine is unique due to its combination of a dioxolane ring, an oxane ring, and a propanamine chain. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
3-[4-(1,3-dioxolan-2-yl)oxan-4-yl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c12-5-1-2-11(3-6-13-7-4-11)10-14-8-9-15-10/h10H,1-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTIHWKRYPQMAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CCCN)C2OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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